![molecular formula C18H26N4O3 B12157109 N-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B12157109.png)
N-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide
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Overview
Description
N-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide is a complex organic compound with a unique structure that includes a piperazine ring, a phenyl group, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction using a phenyl halide.
Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety is attached through a nucleophilic substitution reaction involving tetrahydrofuran-2-ylmethylamine.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran moiety, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted piperazine and phenyl derivatives.
Scientific Research Applications
Chemistry
N-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules through various chemical reactions such as:
- Oxidation: Leading to the formation of oxo derivatives.
- Reduction: Transforming carbonyl groups into alcohols.
- Substitution: Facilitating nucleophilic substitutions on the phenyl and piperazine rings.
Biology
The compound has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. Research indicates that it may modulate neurotransmitter systems, making it a candidate for treating neurological disorders.
Case Study: Anticancer Activity
A study explored the anticancer effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting that the compound could be developed into a therapeutic agent for cancer treatment.
Medicine
In medicinal chemistry, this compound is being studied for its therapeutic effects on neurological disorders. Its mechanism involves binding to specific receptors, influencing their activity and potentially leading to beneficial effects in conditions such as depression and anxiety.
Case Study: Neurological Effects
Research published in a peer-reviewed journal demonstrated that this compound exhibited anxiolytic effects in animal models, supporting its potential use in treating anxiety disorders.
Mechanism of Action
The mechanism of action of N-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the body, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-4-methylpiperazine-1-carboxamide
- N-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-4-ethylpiperazine-1-carboxamide
- N-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-4-isopropylpiperazine-1-carboxamide
Uniqueness
N-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a piperazine ring, a phenyl group, and a tetrahydrofuran moiety, which contribute to its unique pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C18H26N4O3, with a molecular weight of 346.4 g/mol. Below is a summary of its key properties:
Property | Value |
---|---|
Molecular Formula | C18H26N4O3 |
Molecular Weight | 346.4 g/mol |
IUPAC Name | N-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4-phenylpiperazine-1-carboxamide |
InChI Key | PSMVKNXVPKYBCI-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and pathways in the body. Research indicates that it may modulate neurotransmitter systems and exhibit properties that could be beneficial in treating various neurological disorders. The exact mechanisms are still under investigation, but preliminary studies suggest involvement in:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing their activity.
- Cell Signaling Pathways : It may affect intracellular signaling cascades linked to cell proliferation and apoptosis.
Antimicrobial and Anticancer Properties
Studies have shown that this compound exhibits notable antimicrobial and anticancer activities:
-
Antimicrobial Activity
- The compound has demonstrated effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Its structural components may enhance interaction with bacterial enzymes or receptors.
-
Anticancer Activity
- Preliminary in vitro studies indicate that this compound can inhibit the growth of several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Specific studies have reported IC50 values indicating its potency against different cancer types, highlighting its potential as a lead compound in cancer therapy.
Case Studies
Recent research has focused on the synthesis and biological evaluation of derivatives of this compound:
-
Study on Anticancer Efficacy
- A study evaluated the efficacy of this compound against human cervical cancer (HeLa) and colon adenocarcinoma (Caco-2) cell lines.
- Results indicated significant cytotoxic effects with IC50 values below 10 µM for both cell lines, suggesting strong anticancer potential.
-
Antimicrobial Screening
- Another study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, reinforcing its potential as an antimicrobial agent.
Properties
Molecular Formula |
C18H26N4O3 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C18H26N4O3/c23-17(19-13-16-7-4-12-25-16)14-20-18(24)22-10-8-21(9-11-22)15-5-2-1-3-6-15/h1-3,5-6,16H,4,7-14H2,(H,19,23)(H,20,24) |
InChI Key |
PSMVKNXVPKYBCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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